BenchChemオンラインストアへようこそ!

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide

Physicochemical profiling Drug-likeness 1,3,4-Oxadiazole

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide (CAS 946239-70-9) is a synthetic small molecule (MW 329.30 g/mol) containing a 1,3,4-oxadiazole heterocycle and a 3,4-difluorobenzamide moiety. Its computed physicochemical properties include a lipophilicity (XLogP3) of 3.3, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 4 rotatable bonds, defining its structural profile for research applications.

Molecular Formula C17H13F2N3O2
Molecular Weight 329.3 g/mol
CAS No. 946239-70-9
Cat. No. B3413555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide
CAS946239-70-9
Molecular FormulaC17H13F2N3O2
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H13F2N3O2/c1-2-15-21-22-17(24-15)10-3-6-12(7-4-10)20-16(23)11-5-8-13(18)14(19)9-11/h3-9H,2H2,1H3,(H,20,23)
InChIKeyWPNJWBTYXXKPOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide (CAS 946239-70-9): Core Identity & Computed Properties


N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide (CAS 946239-70-9) is a synthetic small molecule (MW 329.30 g/mol) containing a 1,3,4-oxadiazole heterocycle and a 3,4-difluorobenzamide moiety [1]. Its computed physicochemical properties include a lipophilicity (XLogP3) of 3.3, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 4 rotatable bonds, defining its structural profile for research applications [1]. Publicly available primary research data on its biological activity or target engagement are currently absent.

Why Generic Substitution is Not Advisable for N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide in Research


The absence of publicly available quantitative biological data for this specific compound, compared to its closest in-class analogs like N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide or N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3,4-difluorobenzamide, precludes any evidence-based assessment of functional equivalence [1]. Minor structural modifications in the 1,3,4-oxadiazole or benzamide regions are known to dramatically alter potency, selectivity, and physicochemical profiles in related kinase and receptor-targeting series [2]. Therefore, substituting this compound with a close analog cannot be scientifically justified without direct comparative data, making the procurement of the exact CAS 946239-70-9 material essential to maintain experimental consistency and data integrity.

Quantitative Differentiation Evidence for N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide (CAS 946239-70-9) Acquisition


Physicochemical Differentiation: Computed Lipophilicity & Hydrogen Bonding Profile vs. Unsubstituted Analog

The target compound's computed XLogP3 of 3.3 represents a significant increase in lipophilicity compared to the unsubstituted benzamide analog N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, which has a predicted XLogP3 of 2.5 [1]. This difference is driven by the addition of the 3,4-difluoro substitution on the benzamide ring. The target compound also has 6 hydrogen bond acceptors (vs. 5 for the unsubstituted analog), altering its potential for key polar interactions [1].

Physicochemical profiling Drug-likeness 1,3,4-Oxadiazole

Structural Distinctiveness: 3,4-Difluoro vs. Unsubstituted Benzamide in Literature Context

In analogous 2,6-difluorobenzamide series exploring multi-drug resistant S. aureus, the specific pattern of fluorine substitution on the benzamide ring was a critical determinant of antibacterial activity and cytotoxicity [1]. While direct data for the 3,4-difluoro substitution is not publicly available, the established SAR from the related 2,6-difluoro series supports the premise that the position and number of fluorine atoms are key drivers of biological performance, distinguishing the target 3,4-difluorobenzamide from non-fluorinated or differently fluorinated analogs.

Medicinal chemistry Structure-Activity Relationship (SAR) Fluorination

Absence of Bioactivity Data for Closest Analogs Prevents Evidence-Based Substitution

A comprehensive search of public databases (PubChem, BindingDB, ChEMBL) reveals no quantitative bioactivity data (e.g., IC50, Ki) for the target compound CAS 946239-70-9 or its nearest commercially available analogs such as N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide [1]. This stands in contrast to other 1,3,4-oxadiazole-containing compounds in BindingDB, where a structurally distinct analog (2,6-difluorobenzamide with a biaryl-oxadiazole core) demonstrated an IC50 of 78–100 nM against IL-2 secretion in Jurkat T-cells [2]. The complete lack of data for the target compound's immediate analog series makes any assumption of functional equivalence unsupportable.

Data integrity Procurement specification 1,3,4-Oxadiazole library

Designated Application Scenarios for N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide Based on Structural Identity


Building Block in 1,3,4-Oxadiazole-Focused Medicinal Chemistry Libraries

Procurement of this compound is essential for SAR studies exploring the effect of 3,4-difluoro substitution on the benzamide ring within 1,3,4-oxadiazole-phenyl chemotypes. The computed XLogP3 of 3.3 provides a specific lipophilicity benchmark for library design [1]. Its use as a precise building block ensures experimental consistency in synthesizing and evaluating downstream analogs.

Negative Control or Specificity Probe in Kinase/Growth Factor Inhibitor Screening

Given the established activity of structurally related 2,6-difluorobenzamide analogs in bacterial divisome targeting [1], this 3,4-difluorobenzamide compound could serve as a critical specificity control. Its procurement is justified to validate that any observed biological effects are dependent on the exact fluorination pattern, a key element of assay development.

Physicochemical Property Control for ADME/PK Model Validation

The compound's distinct profile (XLogP3=3.3, 1 HBD, 6 HBA) makes it a suitable reference standard for calibrating in silico ADME models on 1,3,4-oxadiazole-containing molecules [1]. Procurement ensures access to a structurally unique, well-defined compound for validating predictions of membrane permeability and solubility within this chemical space.

Reference Standard for Analytical Method Development

For laboratories developing HPLC or LC-MS methods to analyze 1,3,4-oxadiazole libraries, procuring this compound with its defined computed properties serves as a retention time and ionization benchmark, facilitating method transfer and robustness testing for the broader oxadiazole-benzamide class.

Quote Request

Request a Quote for N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.